4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole
Description
The compound 4-(((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-2-(4-chlorophenyl)-5-methyloxazole is a heterocyclic molecule featuring a 1,2,4-triazole core linked via a thioether bridge to a 5-methyloxazole ring. Its structure includes a 4-chlorophenyl group at position 2 of the oxazole and an allyl substituent on the triazole ring.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-3-13-27-20(16-7-5-4-6-8-16)25-26-22(27)29-14-19-15(2)28-21(24-19)17-9-11-18(23)12-10-17/h3-12H,1,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMBYYGONYJKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3CC=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several derivatives of 1,2,4-triazoles and oxazoles. Key comparisons include:
Table 1: Substituent Effects on Molecular Conformation
Key Observations :
- The allyl group in the target compound may improve membrane permeability compared to rigid aromatic substituents (e.g., methoxyphenyl) .
- The 4-chlorophenyl group is a common feature in antimicrobial agents, as seen in Compound 4 and related derivatives .
- Isostructural compounds (e.g., Cl vs. Br in Compound 4 and 5) exhibit nearly identical conformations but differ in crystal packing due to halogen size, which could influence solubility .
Key Observations :
- Recrystallization in dimethylformamide (DMF) for Compounds 4 and 5 highlights the importance of solvent choice in achieving high-purity crystals .
Table 3: Activity Comparison
Key Observations :
- Allyl substituents, as in the target compound, are less common in literature but may reduce toxicity compared to bulkier aryl groups .
Structural Characterization
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation. Compounds 4 and 5 were analyzed via SC-XRD, revealing two independent molecules per asymmetric unit with slight conformational adjustments for halogen substituents . The target compound’s allyl group may introduce torsional strain, affecting crystal packing compared to halogenated analogs.
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